8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine
Overview
Description
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine is a heterocyclic compound with the molecular formula C9H6ClN3O2 and a molecular weight of 223.62 g/mol . This compound is characterized by its unique triazolo-benzoxazine structure, which includes a chloro substituent at the 8th position. It is a solid at room temperature and is used in various chemical research and industrial applications.
Preparation Methods
The synthesis of 8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-chloro-2-aminobenzoxazine with hydrazine derivatives under acidic conditions to form the triazolo ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 60-80°C to ensure complete cyclization.
Chemical Reactions Analysis
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine involves its interaction with specific molecular targets. The compound’s triazolo-benzoxazine structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine can be compared with other triazolo-benzoxazine derivatives:
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[4,3-a]quinoxaline: This compound has a similar triazolo structure but differs in the fused benzoxazine ring, which can lead to different biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Another similar compound with a triazolo ring fused to a pyrazine ring, showing different pharmacological properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities, this compound shares structural similarities but has distinct biological effects.
The uniqueness of this compound lies in its specific chloro substituent and the particular arrangement of its triazolo-benzoxazine structure, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
8-chloro-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-5-1-2-7-6(3-5)13-8(4-15-7)11-12-9(13)14/h1-3H,4H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZMCVDRSUOUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NNC(=O)N2C3=C(O1)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541440 | |
Record name | 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98827-46-4 | |
Record name | 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98827-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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